![molecular formula C21H21ClN4OS B11266634 N-(4-chlorobenzyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11266634.png)
N-(4-chlorobenzyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the core piperidine structure, followed by the introduction of the pyridazine and thiophene rings. The final step involves the attachment of the 4-chlorophenylmethyl group to the nitrogen atom of the piperidine ring. Common reagents used in these reactions include various chlorinating agents, thiophene derivatives, and pyridazine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the scale of production and desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, pyridazine derivatives, and thiophene-containing molecules. Examples include:
- N-[(4-BROMOPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE
- N-[(4-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE .
Uniqueness
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21ClN4OS |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-5-3-15(4-6-17)14-23-21(27)16-9-11-26(12-10-16)20-8-7-18(24-25-20)19-2-1-13-28-19/h1-8,13,16H,9-12,14H2,(H,23,27) |
InChI Key |
KKYFZSKOCZHBST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NN=C(C=C3)C4=CC=CS4 |
Origin of Product |
United States |
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